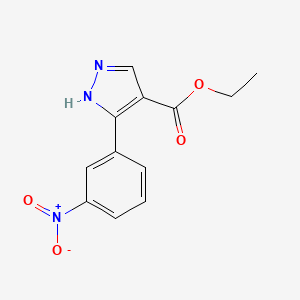
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, or ENPC, is a small molecule that has a wide range of applications in the scientific research field. It is a stable organic compound that is used in a variety of laboratory experiments. ENPC is known for its high solubility in a variety of organic solvents, making it a useful compound for many laboratory procedures.
Wissenschaftliche Forschungsanwendungen
ENPC is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, such as amino acids and peptides. It is also used in the synthesis of inhibitors and activators of enzymes. ENPC is also used in the synthesis of small molecule drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ENPC is not fully understood. However, it is believed that ENPC acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their reactions, which results in the inhibition of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ENPC are not fully understood. However, it is believed that ENPC has the potential to inhibit enzymes involved in the metabolism of drugs and other compounds. This inhibition could lead to changes in the metabolism of drugs and other compounds, which could lead to changes in the biochemical and physiological effects of those compounds.
Vorteile Und Einschränkungen Für Laborexperimente
ENPC has several advantages for lab experiments. It is a stable compound with a high solubility in a variety of organic solvents, making it easy to use in a variety of laboratory procedures. Additionally, ENPC is a relatively inexpensive compound, making it a cost-effective reagent for laboratory experiments. However, ENPC also has some limitations. For example, it is not known to have a high affinity for enzymes, making it less effective as an inhibitor of enzymes. Additionally, it is not known to have any specific biochemical or physiological effects, making it less useful as a drug or pharmaceutical.
Zukünftige Richtungen
Future research on ENPC could focus on its potential role as an inhibitor of enzymes. Research could also focus on its potential biochemical and physiological effects. Additionally, research could focus on its potential applications in the synthesis of drugs and pharmaceuticals. Finally, research could focus on the development of more efficient methods for the synthesis of ENPC.
Synthesemethoden
ENPC is synthesized using a two-step process. The first step involves the reaction of ethyl-3-nitrobenzoate with hydrazine hydrate in methanol. This reaction produces ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate as a white solid. The second step involves the reaction of ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate with hydrazine hydrate in methanol to produce ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate as a white solid.
Eigenschaften
IUPAC Name |
ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGKTPRDBMMRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)








